molecular formula C28H44N2O2 B14806996 Oleoyl Serotonin

Oleoyl Serotonin

Cat. No.: B14806996
M. Wt: 440.7 g/mol
InChI Key: LCQKHZYXPCLVBI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl serotonin is an endocannabinoid-like molecule found in the venom of Stephanoconus snails. It is known for its ability to inhibit cannabinoid receptors CB1 and CB2, making it a promising compound for neurological research .

Preparation Methods

Oleoyl serotonin can be synthesized through the formal condensation of the carboxy group of oleic acid with the primary amino group of serotonin . The specific reaction conditions and industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as esterification.

Chemical Reactions Analysis

Oleoyl serotonin undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are scarce.

    Substitution: this compound can undergo substitution reactions, particularly involving its amide and hydroxyl groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9+

InChI Key

LCQKHZYXPCLVBI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

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